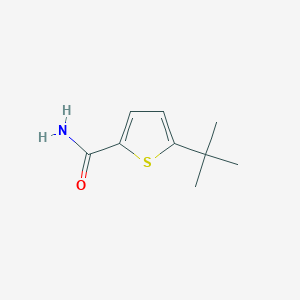

5-Tert-butylthiophene-2-carboxamide

Descripción general

Descripción

5-Tert-butylthiophene-2-carboxamide is a chemical compound with the molecular formula C9H13NOS . It has a molecular weight of 183.27 g/mol . The IUPAC name for this compound is 5-tert-butylthiophene-2-carboxamide .

Molecular Structure Analysis

The molecular structure of 5-Tert-butylthiophene-2-carboxamide consists of a thiophene ring substituted with a tert-butyl group at the 5-position and a carboxamide group at the 2-position . The InChI string representation of the molecule isInChI=1S/C9H13NOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) . Physical And Chemical Properties Analysis

5-Tert-butylthiophene-2-carboxamide has several computed properties. It has a molecular weight of 183.27 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 183.07178521 g/mol, a monoisotopic mass of 183.07178521 g/mol, and a topological polar surface area of 71.3 Ų . The compound has a heavy atom count of 12, a formal charge of 0, and a complexity of 186 .Aplicaciones Científicas De Investigación

Fluorescence Sensing Applications

Research on oligothiophene-based compounds, closely related to 5-tert-butylthiophene-2-carboxamide, has demonstrated significant potential in fluorescence "turn-on" sensing applications. For instance, o-(Carboxamido)trifluoroacetophenones containing thiophene moieties exhibit fluorescence enhancement upon binding with carboxylate anions. This phenomenon is attributed to intramolecular H-bonding which stabilizes an anion-ionophore adduct, thereby eliminating possible quenching processes. Such properties suggest the utility of thiophene derivatives in developing advanced fluorescent sensors for detecting various anions (Dae-Sik Kim & K. Ahn, 2008).

Cardioprotective Agents

Another area of application involves the use of thiophene derivatives as malonyl-CoA decarboxylase inhibitors. A specific study discovered that tert-butyl thiophene carboxamide derivatives exhibited potent activity in stimulating glucose oxidation in isolated rat hearts. This activity suggests potential use in treating ischemic heart diseases by improving cardiac efficiency and function (Jie Cheng et al., 2006).

Polymer Synthesis and Applications

Research into thiophene-based compounds extends into materials science, where derivatives are used for synthesizing polymers with unique properties. For example, terthiophene carboxylic acid derivatives have been investigated for their application as fluorescent biosensors and for the development of conducting polymers with potential uses in organic solar cells and electrochromic devices. These polymers exhibit properties such as enhanced fluorescence upon protein binding and improved conductivity, demonstrating their versatility in various scientific and technological applications (Tae-Young Lee et al., 2002).

Environmental Sensing

Additionally, thiophene derivatives have been incorporated into solid-contact ion-selective electrodes for environmental monitoring, particularly in the detection of heavy metals such as lead in environmental samples. The use of thioamide derivatives of p-tert-butylcalix[4]arene as ionophores in these electrodes highlights the adaptability of thiophene-based compounds in creating sensitive and selective sensors for environmental protection (Marcin Guzinski et al., 2013).

Propiedades

IUPAC Name |

5-tert-butylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDOCIIRRKDSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384948 | |

| Record name | 5-tert-butylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685120-65-4 | |

| Record name | 5-tert-butylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

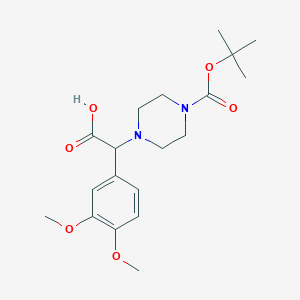

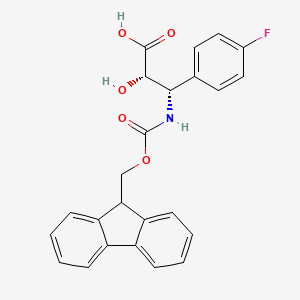

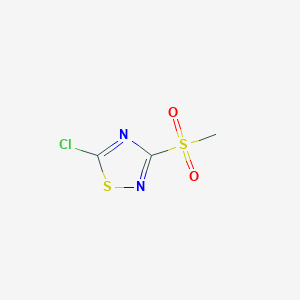

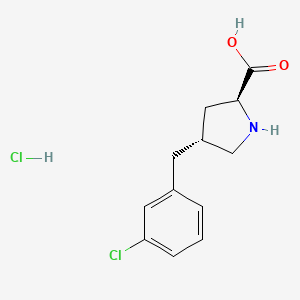

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.